
2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This compound features a purine core substituted with an amino group and a butylphenyl group, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Core: Starting from simple precursors like formamide and cyanamide, the purine core can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the amino group at the 2-position and the butylphenyl group at the 8-position can be achieved through nucleophilic substitution reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Reactors: To handle large volumes.
Catalysts and Reagents: Use of cost-effective and efficient catalysts.
Purification Techniques: Advanced methods like crystallization, distillation, and chromatography to ensure product purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (Cl₂, Br₂), nitric acid, sulfuric acid.
Major Products
The major products depend on the type of reaction and conditions used. For example:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studying its interaction with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to nucleotides.
Industry: Use in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one would depend on its specific interactions with molecular targets. Generally, it may:
Bind to Enzymes or Receptors: Affecting their activity.
Interfere with Nucleic Acid Synthesis: Due to its purine structure.
Modulate Signaling Pathways: By interacting with cellular proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: A naturally occurring purine base.
Caffeine: A methylxanthine with stimulant properties.
Theobromine: A dimethylxanthine found in cocoa.
Uniqueness
2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other purines.
Propriétés
Formule moléculaire |
C15H17N5O |
|---|---|
Poids moléculaire |
283.33 g/mol |
Nom IUPAC |
2-amino-8-(4-butylphenyl)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C15H17N5O/c1-2-3-4-9-5-7-10(8-6-9)12-17-11-13(18-12)19-15(16)20-14(11)21/h5-8H,2-4H2,1H3,(H4,16,17,18,19,20,21) |
Clé InChI |
KZMXDLHPPQUFFK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C2=NC3=C(N2)C(=O)NC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline](/img/structure/B11840541.png)
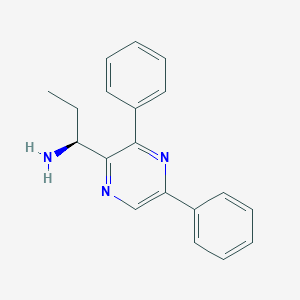
![3-(Morpholin-4-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11840560.png)
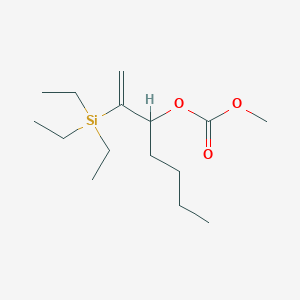
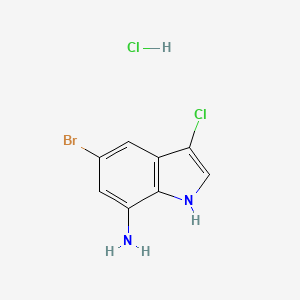
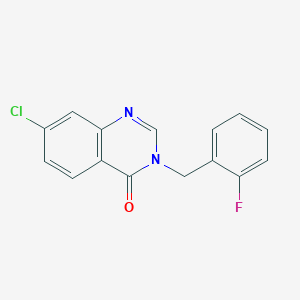


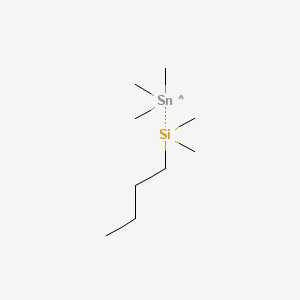
![1-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]isoquinoline](/img/structure/B11840595.png)


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11840615.png)
